4-(3,4-dichlorophenyl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid
Overview
Description
2-(3,4-dichlorophenyl)-8,10-dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid is a complex organic compound belonging to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
The synthesis of 2-(3,4-dichlorophenyl)-8,10-dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid involves multiple steps. One common method includes the preparation of key intermediates followed by cyclization reactions. For instance, the synthesis may start with the preparation of pyrimidine intermediates, which are then subjected to various cyclization reactions to form the final compound. Reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. .
Scientific Research Applications
2-(3,4-dichlorophenyl)-8,10-dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential in biological studies, particularly in the inhibition of specific enzymes and proteins.
Medicine: It is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for industrial chemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth in cancer cells. The compound’s structure allows it to interact with multiple pathways, making it a versatile agent in scientific research .
Comparison with Similar Compounds
2-(3,4-dichlorophenyl)-8,10-dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their anticancer and anti-inflammatory properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds are known for their enzyme inhibitory activities and potential therapeutic applications .
This compound stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O2/c1-8-5-9(2)21-16-15(8)17-22-13(7-14(18(25)26)24(17)23-16)10-3-4-11(19)12(20)6-10/h3-7H,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLYPKSNMLSNKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C4=CC(=C(C=C4)Cl)Cl)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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